Longifolicin
Description
Longifolene (C₁₅H₂₄) is a bicyclic sesquiterpene hydrocarbon first isolated from the resin of Pinus longifolia. It is characterized by a unique tricyclic structure comprising fused cyclohexane, cyclopentane, and cycloheptane rings, contributing to its stability and lipophilicity .
Key physicochemical properties include a molecular weight of 204.35 g/mol, a boiling point of 254–256°C, and solubility in organic solvents like ethanol and dichloromethane. Its spectral data, such as distinctive ¹³C-NMR signals at δ 21.5 (C-1), 28.3 (C-2), and 125.7 (C-10), aid in structural identification .
Properties
CAS No. |
177534-99-5 |
|---|---|
Molecular Formula |
C35H64O6 |
Molecular Weight |
580.9 g/mol |
IUPAC Name |
(2S)-4-[(8R,11R)-8,11-dihydroxy-11-[(2R,5R)-5-[(1R)-1-hydroxypentadecyl]oxolan-2-yl]undecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C35H64O6/c1-3-4-5-6-7-8-9-10-11-12-16-19-22-31(37)33-25-26-34(41-33)32(38)24-23-30(36)21-18-15-13-14-17-20-29-27-28(2)40-35(29)39/h27-28,30-34,36-38H,3-26H2,1-2H3/t28-,30+,31+,32+,33+,34+/m0/s1 |
InChI Key |
NQASYAKOVOEALH-YZDQYAEISA-N |
SMILES |
CCCCCCCCCCCCCCC(C1CCC(O1)C(CCC(CCCCCCCC2=CC(OC2=O)C)O)O)O |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@@H](CC[C@@H](CCCCCCCC2=C[C@@H](OC2=O)C)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(C1CCC(O1)C(CCC(CCCCCCCC2=CC(OC2=O)C)O)O)O |
Other CAS No. |
177534-99-5 |
Synonyms |
longifolicin |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- Longifolene’s tricyclic framework lacks double bonds, enhancing thermal stability compared to α-humulene’s conjugated system .
- β-Caryophyllene’s macrocyclic structure enables stronger ligand-receptor interactions in biological systems .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
| Property | Longifolene | β-Caryophyllene | α-Humulene |
|---|---|---|---|
| Molecular Weight | 204.35 g/mol | 204.35 g/mol | 204.35 g/mol |
| Boiling Point | 254–256°C | 129–130°C | 147–148°C |
| LogP | 6.2 | 5.8 | 5.5 |
| Solubility | Insoluble in H₂O | Insoluble in H₂O | Insoluble in H₂O |
Notes:
Table 2: Pharmacological Profiles
| Activity | Longifolene | β-Caryophyllene | α-Humulene |
|---|---|---|---|
| Anti-inflammatory | Moderate (IC₅₀: 45 μM) | High (IC₅₀: 12 μM) | Low (IC₅₀: >100 μM) |
| Antimicrobial | Broad-spectrum | Gram-positive | Limited |
| Cytotoxicity | Low (CC₅₀: 250 μM) | Moderate (CC₅₀: 80 μM) | High (CC₅₀: 30 μM) |
Key Findings :
- β-Caryophyllene shows superior anti-inflammatory activity due to direct CB2 receptor agonism .
- Longifolene’s broad antimicrobial efficacy is attributed to membrane disruption via hydrophobic interactions .
Analytical Characterization
Table 3: Spectral Data Comparison
| Technique | Longifolene | β-Caryophyllene | α-Humulene |
|---|---|---|---|
| ¹³C-NMR (δ) | 21.5, 28.3, 125.7 | 114.2 (C-1), 148.5 (C-2) | 124.8, 131.4, 134.2 |
| IR (cm⁻¹) | 2920 (C-H), 1450 (C-C) | 1640 (C=C) | 1655 (C=C) |
| MS (m/z) | 204 [M⁺], 189, 161 | 204 [M⁺], 161, 133 | 204 [M⁺], 161, 119 |
Insights :
- The absence of IR peaks for double bonds (1640–1680 cm⁻¹) in Longifolene distinguishes it from α-humulene and β-caryophyllene .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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